molecular formula C16H15FN2O4S B4599309 4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B4599309
M. Wt: 350.4 g/mol
InChI Key: WBDZSSUKTYRHLN-UHFFFAOYSA-N
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Description

4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H15FN2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07365630 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on compounds structurally related to 4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has focused on their molecular structure, vibrational wavenumbers, and spectroscopic properties. For instance, studies involving Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) have confirmed the structure of similar compounds, providing insights into their vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential maps, and the stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015). Such analyses are critical for understanding the physical and chemical properties of these molecules and for designing molecules with desired properties.

Crystallography and Hydrogen Bonding

The crystal structure and hydrogen bonding patterns of compounds similar to this compound have been explored using single-crystal X-ray diffraction (SC-XRD). These studies reveal the orientations and dihedral angles within the molecules, elucidating how these structural features influence the compound's properties and interactions. For example, analysis of crystal packing, hydrogen bonding (N—H…O and O—H…O), and non-covalent interactions provides insight into the compound's stability and reactivity (Ashfaq et al., 2021).

Biological Activity and Drug Design

Some studies have focused on the biological activities of structurally related compounds, exploring their potential as antibacterial agents or for inhibiting specific proteins. For example, research into butanoic acid derivatives has indicated their role in bonding with Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018). Such studies are essential for the development of new drugs and understanding the molecular basis of their activity.

Properties

IUPAC Name

4-[[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-8-13(9-2-4-10(17)5-3-9)14(15(18)23)16(24-8)19-11(20)6-7-12(21)22/h2-5H,6-7H2,1H3,(H2,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZSSUKTYRHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
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4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.